N-benzyl-N-methylguanidine sulfate
Overview
Description
N-benzyl-N-methylguanidine sulfate is a chemical compound with the molecular formula C9H15N3O4S and a molecular weight of 261.30 g/mol . It is a guanidine derivative, which is often used in various chemical and biological research applications.
Scientific Research Applications
N-benzyl-N-methylguanidine sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methylguanidine sulfate typically involves the reaction of N-benzyl-N-methylguanidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The general reaction scheme is as follows:
Starting Materials: N-benzyl-N-methylguanidine and sulfuric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.
Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylguanidine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methylguanidine oxide, while reduction may produce N-benzyl-N-methylguanidine.
Mechanism of Action
The mechanism of action of N-benzyl-N-methylguanidine sulfate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexylguanidine sulfate
- N-propylguanidine sulfate
- 1,1-diethylguanidine sulfate
Uniqueness
N-benzyl-N-methylguanidine sulfate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-benzyl-1-methylguanidine;sulfuric acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.H2O4S/c1-12(9(10)11)7-8-5-3-2-4-6-8;1-5(2,3)4/h2-6H,7H2,1H3,(H3,10,11);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCVLPWSYPCBKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670731 | |
Record name | Sulfuric acid--N-benzyl-N-methylguanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2551-64-6 | |
Record name | Guanidine, N-methyl-N-(phenylmethyl)-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2551-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC29223 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfuric acid--N-benzyl-N-methylguanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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